Computational Binding Affinity of 3-[(2-Methoxyethyl)amino]phenol to 2RAW Protein: A Class-Level Indicator
A molecular docking study indicates that 3-[(2-Methoxyethyl)amino]phenol exhibits inhibitory activity against the 2RAW protein [1]. This represents a class-level inference for alkylaminophenol derivatives, as the specific binding affinity (e.g., in kcal/mol) or a comparative analysis against other N-substituted 3-aminophenols (e.g., hydroxyethyl or ethoxyethyl analogs) was not reported in the source material. The computational context is defined by DFT/B3LYP calculations with a 6-311++G(d,p) basis set, but without quantitative comparator data, the result serves as a foundational observation rather than a point of definitive differentiation.
| Evidence Dimension | Molecular docking-predicted protein inhibition |
|---|---|
| Target Compound Data | Reported to 'exhibit inhibitory activity' [1] |
| Comparator Or Baseline | No direct comparator specified |
| Quantified Difference | Not quantifiable from available data |
| Conditions | In silico molecular docking study against 2RAW protein; DFT/B3LYP method, 6-311++G(d,p) basis set |
Why This Matters
This in silico evidence provides a preliminary, class-based justification for investigating 3-[(2-Methoxyethyl)amino]phenol in target-specific assays, but it does not support a procurement decision based on superior potency over close analogs.
- [1] Ulaş, Y. (2021). Synthesis of an alkylaminophenol compound used as a drug active material and structural analysis. International Journal of Chemistry and Technology, 5(2), 133–140. View Source
